Ethyl 2-chloropropionate
Overview
Description
Ethyl 2-chloropropionate is an organic compound with the molecular formula C5H9ClO2. It is a clear, colorless liquid with a pungent odor and is denser than water. This compound is a halogenated ester and is used as an intermediate in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
Ethyl 2-chloropropionate is a halogenated ester . The primary targets of this compound are acids, with which it reacts to liberate heat along with alcohols and acids . It is also used as an initiator during the synthesis of certain polymers .
Mode of Action
The interaction of this compound with its targets involves a chemical reaction where it reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
It is known that it plays a role in the synthesis of poly (2- (diethylamino)ethyl methacrylate) and poly (n -isopropylacrylamide) via atom transfer radical polymerization .
Pharmacokinetics
It is known that it is insoluble in water , which may affect its bioavailability.
Result of Action
The result of this compound’s action is the production of heat, alcohols, and acids when it reacts with acids . It is also used in the synthesis of end-functionalized poly (N -isopropylacrylamide) with pyrenyl group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is highly flammable and vapors may form explosive mixtures with air . It is also insoluble in water, which can affect its distribution and reactivity .
Biochemical Analysis
Biochemical Properties
It is known that esters like Ethyl 2-chloropropionate can react with acids to liberate heat along with alcohols and acids . This suggests that this compound may interact with enzymes, proteins, and other biomolecules that can catalyze these reactions.
Cellular Effects
It is known that it may cause toxic effects if inhaled or absorbed through the skin . Inhalation or contact with the material may irritate or burn skin and eyes .
Molecular Mechanism
As an ester, it may undergo hydrolysis in the presence of water and acids, producing 2-chloropropionic acid and ethanol . This reaction could potentially be catalyzed by esterase enzymes in the body.
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 146-149°C , suggesting that it is stable at normal temperatures but may degrade at high temperatures.
Metabolic Pathways
As an ester, it may be metabolized via hydrolysis to produce 2-chloropropionic acid and ethanol .
Preparation Methods
Ethyl 2-chloropropionate can be synthesized through several methods. One common method involves the reaction of 2-chloropropionyl chloride with ethanol under anhydrous conditions. The reaction typically occurs at temperatures between 5°C and 20°C and takes about 20-60 minutes . The reaction equation is as follows:
CH3CHClCOOH+C2H5OH→CH3CHClCOOC2H5+H2O
Chemical Reactions Analysis
Ethyl 2-chloropropionate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups. For example, reacting with sodium hydroxide can produce ethyl 2-hydroxypropionate.
Oxidation Reactions: It can be oxidized to form corresponding acids or other oxidized products.
Reduction Reactions: It can be reduced to form ethyl 2-chloropropanol under specific conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloropropionate has several applications in scientific research and industry:
Polymer Synthesis: It is used as an initiator in the synthesis of polymers such as poly(2-(diethylamino)ethyl methacrylate) and poly(N-isopropylacrylamide) via atom transfer radical polymerization.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including nonsteroidal anti-inflammatory drugs like naproxen and ibuprofen.
Agriculture: It is used in the synthesis of herbicides and plant growth regulators.
Comparison with Similar Compounds
Ethyl 2-chloropropionate can be compared with other similar compounds such as:
Ethyl 2-bromopropionate: Similar in structure but contains a bromine atom instead of chlorine. It has different reactivity and physical properties.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group. It has slightly different boiling points and solubility properties.
Ethyl 3-bromopropionate: Contains a bromine atom at the third carbon instead of the second.
This compound is unique due to its specific reactivity and applications in polymer synthesis and pharmaceuticals, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-chloropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAVBVKAYUCPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Record name | ETHYL 2-CHLOROPROPIONATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870595 | |
Record name | Propanoic acid, 2-chloro-, ethyl ester | |
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Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl 2-chloropropionate appears as a clear colorless liquid with a pungent odor. Denser than water and insoluble in water. Vapors are heavier than air. | |
Record name | ETHYL 2-CHLOROPROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3394 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
535-13-7 | |
Record name | ETHYL 2-CHLOROPROPIONATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3394 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethyl 2-chloropropionate | |
Source | CAS Common Chemistry | |
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Record name | Ethyl alpha-chloropropionate | |
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Record name | Ethyl 2-chloropropionate | |
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Record name | Propanoic acid, 2-chloro-, ethyl ester | |
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Record name | Propanoic acid, 2-chloro-, ethyl ester | |
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Record name | Ethyl 2-chloropropionate | |
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Record name | ETHYL .ALPHA.-CHLOROPROPIONATE | |
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